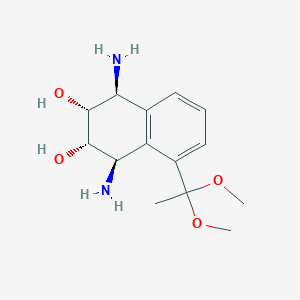![molecular formula C18H12N6O3S B2635224 1-(4-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 891110-11-5](/img/structure/B2635224.png)
1-(4-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C18H12N6O3S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
A significant application of these types of compounds involves their synthesis and characterization, aiming to explore novel heterocyclic systems. Researchers have developed methods to synthesize a variety of nitrogen and sulfur heterocyclic systems by linking different rings, such as indole, triazole, pyridazine, and quinoxaline hybrids. The synthesis process often involves catalyzed condensations and cyclization reactions that yield complex heterocyclic compounds with potential for further investigation (Boraei et al., 2020).
Biological and Medicinal Exploration
Another critical area of application is the exploration of biological and medicinal properties of these compounds. The structural diversity of heterocyclic compounds, including triazolo[4,3-b]pyridazines, makes them valuable in the search for new therapeutic agents. Researchers have focused on utilizing derivatives as intermediates for synthesizing various biologically active molecules, targeting applications such as antimicrobial, antifungal, and antitumor activities (Salem et al., 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of synthesized heterocyclic compounds are also extensively studied. Some compounds, specifically those containing triazine moiety, have been evaluated for their potential as antimicrobial agents. These studies aim to identify new treatments for bacterial and fungal infections, contributing to the ongoing search for more effective and less resistance-prone antimicrobial substances (Abdel-Monem, 2010).
Antidiabetic Drug Development
Furthermore, derivatives have been investigated for their potential as antidiabetic drugs. The inhibition of Dipeptidyl peptidase-4 (DPP-4) is a mechanism targeted by researchers to develop new medications for diabetes management. Synthesized compounds have shown promising results in in vitro and in silico studies for DPP-4 inhibition, highlighting their potential in antidiabetic drug development (Bindu et al., 2019).
properties
IUPAC Name |
1-(4-nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3S/c25-16(12-3-5-14(6-4-12)24(26)27)11-28-18-21-20-17-8-7-15(22-23(17)18)13-2-1-9-19-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKFTUPBIQQCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2635150.png)
![benzo[c][1,2,5]thiadiazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2635151.png)
![Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2635152.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635153.png)
![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2635155.png)

![N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2635157.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635161.png)